4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, a pyridazinone ring, and a methoxyphenyl group, making it a versatile molecule for chemical modifications and biological interactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or as a scaffold for drug development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be part of the pyridazinone derivative.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution might use bases like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield quinones, while reduction of the sulfonamide group could produce amines.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, inhibiting their activity or modulating their function. The pyridazinone ring and methoxyphenyl group could also contribute to binding interactions with molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of a fluorine atom can also enhance its stability and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-14-13-17(7-8-18(14)21)29(26,27)22-11-12-24-20(25)10-9-19(23-24)15-3-5-16(28-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZXZYVAJIPKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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